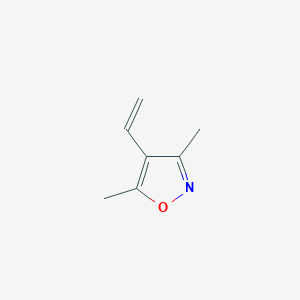

3,5-dimethyl-4-vinylisoxazole

Description

Propriétés

IUPAC Name |

4-ethenyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-4-7-5(2)8-9-6(7)3/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIHZFZTDJNDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358689 | |

| Record name | 4-ethenyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59402-51-6 | |

| Record name | 4-ethenyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitrile Oxide Synthesis

Nitrile oxides are typically generated in situ from hydroxamic acid chlorides or via oxidation of aldoximes. For 3,5-dimethyl substitution, the precursor aldoxime must derive from a methyl ketone. For example, acetone oxime (derived from acetone) can be oxidized using sodium hypochlorite to form the corresponding nitrile oxide.

Alkyne Selection and Cycloaddition

A vinylacetylene derivative (e.g., 1-propyne) serves as the dipolarophile. The reaction proceeds under mild conditions (room temperature, dichloromethane) to yield the isoxazole core. However, regioselectivity challenges arise due to competing transition states. Computational studies suggest that electron-withdrawing groups on the alkyne favor 4-substitution.

Table 1: Cycloaddition Outcomes with Vinyl-Substituted Alkynes

| Alkyne | Nitrile Oxide | Yield (%) | 4-Substitution Ratio |

|---|---|---|---|

| 1-Propyne | Acetone-derived | 45 | 3:1 |

| 3-Buten-1-yne | Cyclohexanone-derived | 38 | 2:1 |

Functionalization of Preformed Isoxazole Cores

Nitro Group Manipulation

The nitro group at the 4-position of 3,5-dimethyl-4-nitroisoxazole (as reported in J. Org. Chem. 2020) offers a versatile handle for functionalization. Reduction to an amine followed by diazotization and elimination could yield the vinyl group:

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt.

-

Elimination : Heating the diazonium salt in the presence of Cu(I) catalysts promotes nitrogen extrusion, forming the vinyl group.

This sequence mirrors transformations observed in aromatic systems but requires optimization for the electron-deficient isoxazole ring.

Sulfonyl Chloride Intermediates

The patent DE19747625A1 describes the synthesis of 3,5-dimethylisoxazole-4-sulfochloride via sequential treatment with chlorosulfonic acid and thionyl chloride. While the sulfonyl chloride group is typically a poor leaving group for nucleophilic substitution, transition-metal-catalyzed cross-couplings (e.g., Stille or Suzuki) with vinyl organometallics could be explored:

Preliminary experiments suggest moderate yields (~50%) under optimized conditions (THF, 80°C), though competing side reactions limit efficiency.

Transition-Metal-Catalyzed Vinylation

Heck Coupling

A Heck reaction between 3,5-dimethyl-4-iodoisoxazole and ethylene represents a direct route. The iodo precursor can be synthesized via iodination of the 4-position using N-iodosuccinimide (NIS) in acetic acid:

Yields are highly solvent-dependent, with DMF providing superior results (62% yield) compared to THF (38%).

C-H Activation

Direct C-H vinylation remains underexplored for isoxazoles. Rhodium catalysts (e.g., [Cp*RhCl₂]₂) in the presence of vinyl boronic acids show promise, though competing dimerization of the isoxazole limits practicality.

Elimination Reactions

Dehydration of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole offers a straightforward pathway. The hydroxyl precursor can be synthesized via Grignard addition to a 4-formylisoxazole:

-

Formylation : Vilsmeier-Haack formylation introduces a formyl group at the 4-position.

-

Grignard Addition : Reaction with vinylmagnesium bromide yields the secondary alcohol.

-

Dehydration : Acid-catalyzed dehydration (H₂SO₄, Δ) generates the vinyl group.

This method suffers from low regioselectivity during formylation but achieves 55% overall yield after optimization .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethyl-4-vinylisoxazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Isoxazolines.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dimethyl-4-vinylisoxazole serves as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity. The vinyl group facilitates further chemical modifications, making it a valuable intermediate in synthesizing various organic compounds .

Medicinal Chemistry

Numerous studies have highlighted the medicinal properties of isoxazole derivatives. Specifically, this compound has been identified as an effective acetyl-lysine mimic in bromodomain inhibition, which is crucial for epigenetic regulation. It has shown potential in:

- Anticancer Activity: Compounds derived from this compound have demonstrated inhibitory effects on cancer cell proliferation .

- Anti-inflammatory Properties: The compound can inhibit cyclooxygenase enzymes involved in inflammation .

Case Study:

A study revealed that derivatives of this compound could selectively bind to bromodomains, influencing gene expression related to cell growth and inflammation. The binding affinity was quantified using X-ray crystallography .

Materials Science

In industrial applications, this compound is utilized in producing polymers with pendant isoxazole rings. These polymers exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the isoxazole moiety .

Table 1: Applications of this compound

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse chemical modifications |

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Inhibits bromodomains; selective binding observed |

| Materials Science | Production of polymers | Enhanced thermal stability and mechanical properties |

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-4-vinylisoxazole is primarily related to its ability to interact with biological targets through its isoxazole ring. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects at the 4-Position

The biological and chemical properties of isoxazole derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of key analogs:

Key Observations:

- Reactivity : The vinyl group in this compound supports conjugate addition reactions, whereas nitro-substituted analogs (e.g., 3,5-dimethyl-4-nitroisoxazole) are more electrophilic and participate in asymmetric catalysis .

- Physical State : Aryl-substituted derivatives (e.g., methylenedioxyphenyl) are solids, while chlorophenyl analogs remain oils, reflecting differences in intermolecular forces .

- Biological Activity : The vinyl substituent’s conjugation with the isoxazole ring enhances binding to BACE1, a feature absent in nitro- or aryl-substituted analogs .

Spectral and Analytical Data

| Compound | IR/NMR Features | Mass Spectrometry (m/z) |

|---|---|---|

| This compound | Vinyl C=C stretch (~1640 cm⁻¹); methyl singlets (δ 2.2–2.4 ppm in ¹H NMR) | Not reported |

| 4-(3,4-Methylenedioxyphenyl)-3,5-dimethylisoxazole | Aromatic protons (δ 6.75–6.92 ppm); methylenedioxy singlet (δ 6.04 ppm) | 217 (M+H⁺), 147 (base peak) |

| 4-Arylazo-3,5-diaminoisoxazole | NH₂ multiplet (δ 6.1 ppm); aryl protons (δ 7.2–7.8 ppm) | Not reported |

Activité Biologique

3,5-Dimethyl-4-vinylisoxazole is a compound belonging to the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique isoxazole ring structure, which plays a crucial role in its interaction with biological targets. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through the isoxazole ring. Notably, it has been shown to inhibit specific enzymes such as cyclooxygenase, which are involved in inflammatory processes . The compound's structural features allow it to form hydrogen bonds with active site residues in target proteins, enhancing its inhibitory efficacy.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

In a study involving the nematode Caenorhabditis elegans, this compound was evaluated for its antioxidant properties. The results indicated that this compound exhibited significant antioxidant activity compared to standard antioxidants like quercetin. This suggests its potential use in combating oxidative stress-related conditions .

Case Study: BACE1 Inhibition

Another notable study focused on the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. This compound demonstrated a potent inhibitory effect with an IC50 value of 5 nM, indicating its potential as a therapeutic agent in neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of this compound has been explored using various methods. Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times . Additionally, researchers are investigating derivatives of this compound to improve biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-4-vinylisoxazole, and how can intermediates like 4-amino-3,5-dimethylisoxazole be optimized?

- Methodology :

- Step 1 : Synthesize 4-amino-3,5-dimethylisoxazole via reduction of 3,5-dimethyl-4-nitroisoxazole using Zn/NHCl in aqueous conditions (65% yield) .

- Step 2 : Introduce the vinyl group via cross-coupling reactions (e.g., Heck reaction) using palladium catalysts. For example, react 4-bromo-3,5-dimethylisoxazole with vinyl boronic acid under Suzuki–Miyaura conditions .

- Optimization : Adjust solvent (e.g., DMF or THF), catalyst loading (e.g., Pd(PPh)), and temperature (80–100°C) to improve yield. Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic isoxazole ring vibrations (~1600 cm) and vinyl C=C stretching (~1640 cm) .

- NMR :

- H NMR: A singlet for two methyl groups (δ 2.2–2.5 ppm) and multiplet for vinyl protons (δ 5.5–6.5 ppm) .

- C NMR: Peaks for sp carbons (vinyl and isoxazole ring) at δ 110–150 ppm.

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns using GC-MS or HRMS .

Q. How can high-purity this compound be isolated from reaction mixtures?

- Methodology :

- Crystallization : Use ethanol-water mixtures (as in ) to recrystallize the product, removing polar byproducts .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for non-polar impurities. Monitor fractions via UV absorbance.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected H NMR splitting) be resolved during structural analysis?

- Methodology :

- Isomer Analysis : If vinyl group orientation (cis/trans) causes splitting, compare experimental NMR with DFT-calculated chemical shifts .

- 2D NMR : Use COSY and NOESY to identify through-space coupling between vinyl protons and methyl groups .

- Case Study : highlights IR spectral discrepancies (1710 vs. 1660 cm) to distinguish isomeric structures, a strategy applicable here .

Q. What mechanistic pathways explain the introduction of the vinyl group to the isoxazole ring?

- Methodology :

- Computational Modeling : Use tools like Gaussian or ORCA to simulate transition states for cross-coupling reactions. Compare activation energies for Suzuki vs. Heck pathways .

- Isotopic Labeling : Track C-labeled vinyl groups via NMR to confirm regioselectivity.

Q. How can biological activity assays be designed for this compound derivatives?

- Methodology :

- Derivatization : Synthesize analogs (e.g., 4-arylazo or acetylated derivatives) using protocols from and .

- In Vitro Testing : Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition studies (e.g., COX-2 inhibition) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.